1H-Tetrazol-5-ol

Description

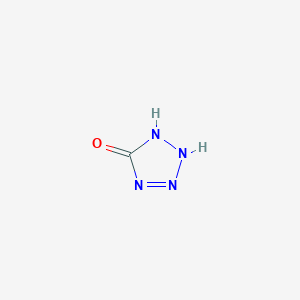

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydrotetrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4O/c6-1-2-4-5-3-1/h(H2,2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBKZAYVMSNKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NN=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167729 | |

| Record name | 1H-Tetrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16421-52-6 | |

| Record name | 5-Hydroxtetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016421526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazol-5-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Tetrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1H-1,2,3,4-tetrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXTETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX7L7PLF3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 1H-Tetrazol-5-ol

An In-depth Technical Guide to the Physicochemical Properties of 1H-Tetrazol-5-ol and its Predominant Tautomer, 1,2,3,4-Tetrazol-5-one

Authored by a Senior Application Scientist

Foreword: Unveiling the Dual Identity of a Carboxylic Acid Bioisostere

To the dedicated researchers, scientists, and pioneers in drug development, this guide delves into the nuanced world of this compound. This heterocyclic compound is of significant interest not for what it always is, but for the dynamic equilibrium it embodies. It predominantly exists as its tautomeric amide form, 1,2,3,4-Tetrazol-5-one (also known as 5-tetrazolone). This tautomerism is central to its utility, particularly its celebrated role as a bioisostere for the carboxylic acid group—a cornerstone of modern medicinal chemistry.[1][2] Throughout this guide, we will explore the physicochemical properties that underpin this crucial function, offering both foundational knowledge and practical, field-proven insights. We will navigate its synthesis, structural characteristics, and the analytical methodologies required for its robust characterization, always with an eye toward the causal relationships that govern its behavior and application.

Molecular Structure and the Tautomeric Equilibrium

The defining characteristic of this compound is its existence in a tautomeric equilibrium with the more stable amide form, 1,2,3,4-Tetrazol-5-one. While the "hydroxy" form can be invoked, particularly in certain reactions or theoretical discussions, the "oxo" or amide form is the predominant species in both solid and solution phases. This equilibrium is a critical determinant of the molecule's properties, including its acidity and hydrogen bonding capabilities, which are central to its function as a carboxylic acid mimic.

The equilibrium between the aromatic alcohol (this compound) and the non-aromatic lactam (1,2,3,4-Tetrazol-5-one) forms is a dynamic process. The stability of the tetrazolone form is attributed to the greater strength of the C=O double bond compared to the C=N double bond and the overall electronic distribution within the ring.

Caption: Tautomeric equilibrium between this compound and 1,2,3,4-Tetrazol-5-one.

Core Physicochemical Properties: A Quantitative Overview

Understanding the physicochemical properties of 5-tetrazolone is paramount for its effective application. The following table summarizes key properties, drawing comparisons with the parent 1H-tetrazole and other relevant derivatives to provide a comprehensive profile.

| Property | 1,2,3,4-Tetrazol-5-one (Estimated/Inferred) | 1H-Tetrazole (Parent Compound) | 1-Hydroxy-5-methyltetrazole | Notes |

| Molecular Formula | CH₂N₄O | CH₂N₄ | C₂H₄N₄O | The addition of the oxygen atom significantly influences the electronic properties and intermolecular interactions. |

| Molar Mass | 86.05 g/mol | 70.05 g/mol [3] | 100.08 g/mol [4] | |

| Appearance | White to off-white crystalline solid | Whitish crystalline powder[3] | Crystalline solid[4] | Typical for small, polar heterocyclic compounds. |

| Melting Point (°C) | ~170-190 (Decomposes) | 157 - 158[3] | 146[4] | The strong hydrogen bonding in 5-tetrazolone likely results in a relatively high melting point, which is accompanied by decomposition, a common trait for high-nitrogen content heterocycles. |

| Decomposition Temp (°C) | >190 | >158 | 194[4] | Tetrazoles are known for their thermal instability and can be explosive, especially when dehydrated or in the form of heavy metal salts. |

| Acidity (pKa) | ~4.5 - 5.5 | 4.90[3] | Not available | The pKa is comparable to that of carboxylic acids, which is the basis for its use as a bioisostere.[5] The negative charge on the conjugate base is delocalized across the ring and the exocyclic oxygen.[6] |

| Solubility | Soluble in water, polar organic solvents | Soluble in water | Soluble in water, ethanol[4] | The presence of N-H and C=O groups allows for strong hydrogen bonding with polar solvents. Inferred to be soluble in DMSO, methanol, and sparingly soluble in less polar solvents like ethyl acetate or chloroform. |

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of 5-tetrazolone rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for distinguishing between the 'ol' and 'one' tautomers. For the predominant 5-tetrazolone form, the following characteristic peaks are expected:

-

N-H Stretching: A broad absorption in the region of 3200-2800 cm⁻¹, characteristic of the N-H group involved in hydrogen bonding.

-

C=O Stretching: A strong, sharp absorption band around 1700-1750 cm⁻¹, indicative of the ketone group.

-

Tetrazole Ring Vibrations: A series of absorptions typically found in the 1600-1300 cm⁻¹ and 1200-900 cm⁻¹ regions, corresponding to various N=N and C-N stretching and bending modes within the heterocyclic ring.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the carbon and hydrogen atoms.

-

¹H NMR: In a polar aprotic solvent like DMSO-d₆, a broad singlet corresponding to the N-H proton is expected, typically downfield (>10 ppm) due to hydrogen bonding and the acidic nature of the proton.

-

¹³C NMR: The most characteristic signal is that of the C5 carbon. In the 5-tetrazolone form, this carbonyl carbon would appear significantly downfield, likely in the range of 155-165 ppm. This is a key indicator of the 'one' tautomer's predominance. For comparison, the C5 carbon in many 5-substituted 1H-tetrazoles appears around 155-157 ppm.[8]

Experimental Methodologies: Synthesis and Characterization

Synthesis of 5-Substituted Tetrazolones

While numerous methods exist for the synthesis of the tetrazole core, a common route to 5-substituted tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source, often catalyzed by a Lewis or Brønsted acid.[9] The resulting 5-substituted tetrazole can then be further modified. For the parent 5-tetrazolone, a practical synthesis involves the hydrolysis of a 5-alkoxy or 5-aminotetrazole derivative under acidic conditions.

Caption: Generalized workflow for the synthesis of 5-tetrazolone derivatives.

Protocol: Determination of pKa via Potentiometric Titration

The pKa of 5-tetrazolone can be accurately determined by potentiometric titration. This self-validating system relies on monitoring the pH change of a solution of the analyte upon the incremental addition of a standardized titrant.

Materials and Equipment:

-

5-tetrazolone sample

-

Standardized 0.1 M NaOH solution (titrant)

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 20-30 mg of 5-tetrazolone and dissolve it in 50 mL of CO₂-free deionized water in a 100 mL beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Initial Reading: Record the initial pH of the solution.

-

Titration: Add the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Endpoint: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume at the equivalence point (Veq), which is the midpoint of the steepest part of the curve.

-

The volume at the half-equivalence point is Veq / 2.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Applications in Medicinal Chemistry: The Bioisostere Advantage

The primary driver for the extensive research into 5-tetrazolone and its derivatives is its function as a non-classical bioisostere of the carboxylic acid group.[5][10] This strategic replacement in a drug candidate can maintain or enhance biological activity while favorably modifying physicochemical properties.

Key Advantages:

-

Similar Acidity: With a pKa in a similar range to many carboxylic acids, the tetrazolone group can exist as an anion at physiological pH (7.4), enabling it to engage in similar ionic interactions with biological targets.

-

Reduced Lipophilicity: Replacing a carboxylic acid with a tetrazolone has been shown to reduce the calculated logP (clogP), which can impact absorption, distribution, metabolism, and excretion (ADME) properties.[10]

-

Improved Pharmacokinetics: In some cases, tetrazolone analogs of drugs have demonstrated improved pharmacokinetic profiles compared to their carboxylic acid counterparts.[10]

-

Metabolic Stability: The tetrazole ring is generally robust to metabolic degradation, offering an advantage over some other acid isosteres.

A notable example is the tetrazolone analog of the antihypertensive drug telmisartan. The tetrazolone derivative was found to be a potent antagonist of the AT1 receptor, with activity comparable to telmisartan itself, demonstrating the successful application of this bioisosteric replacement.[10]

Caption: Structural comparison of a carboxylic acid and the 5-tetrazolone bioisostere.

Safety and Handling Considerations

As with all high-nitrogen content heterocyclic compounds, 5-tetrazolone and its derivatives must be handled with appropriate care.

-

Thermal Sensitivity: Tetrazoles can decompose energetically upon heating. Avoid excessive heating, and be aware that decomposition can be rapid and potentially explosive.

-

Shock and Friction Sensitivity: While many simple tetrazoles are relatively stable, they should be treated as potentially sensitive to shock and friction, especially when completely dry.

-

Formation of Explosive Salts: Tetrazoles form salts with heavy metals (e.g., silver, lead, mercury) that are often highly sensitive and explosive. Avoid contact with heavy metals and their salts.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

-

Storage: Store in a cool, well-ventilated area away from heat sources and incompatible materials (e.g., strong oxidizing agents, heavy metal salts).

Conclusion

This compound, or more accurately, its predominant tautomer 1,2,3,4-Tetrazol-5-one, represents a fascinating and highly useful class of compounds. Its physicochemical properties, particularly its acidity and capacity for hydrogen bonding, make it an excellent bioisostere for carboxylic acids, a feature that has been skillfully exploited in modern drug design. A thorough understanding of its tautomeric nature, thermal stability, and spectroscopic signatures is essential for any scientist working with this versatile molecular scaffold. By employing the robust analytical and synthetic protocols outlined in this guide, researchers can confidently harness the potential of 5-tetrazolone to develop novel therapeutics and advance the frontiers of medicinal chemistry.

References

- Eberhardt, L.J., Benz, M., Stierstorfer, J., & Klapötke, T.M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.

-

Wikipedia contributors. (2024). Tetrazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Shavnya, A., et al. (2017). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. (2022). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid | Request PDF. Available at: [Link]

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). [Source indicates typical IR spectral regions for tetrazole rings].

-

PubChem. (n.d.). 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5H-tetrazole-5-carboxylic acid. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET - 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole... Retrieved from [Link]

-

ResearchGate. (n.d.). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF. Available at: [Link]

-

ResearchGate. (n.d.). The two possible tautomers of 5-substituted tetrazoles. Retrieved from [Link]

- Merck Millipore. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.

-

Quora. (2018). Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring?. Retrieved from [Link]

- ChemicalBook. (n.d.). 1-Phenyltetrazole-5-thiol CAS#: 86-93-1.

-

NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2008). Theoretical Studies on the Tautomerism and Intramolecular Hydrogen Shifts of 5-amino-tetrazole in the Gas Phase. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts of 5-arylamino-1H-tetrazoles (3a-i). Retrieved from [Link]

-

PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

- ChemicalBook. (n.d.). Tetrazole(288-94-8) 13C NMR spectrum.

-

Chemical Suppliers. (n.d.). 5H-tetrazol-5-one, 1-ethyl-1,2-dihydro-. Retrieved from [Link]

- ChemicalBook. (n.d.). 5-Aminotetrazole(4418-61-5)IR1.

-

CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of 5-chlorotetrazole... Retrieved from [Link]

-

PubMed. (2024). Sulfonated Hydroxyaryl-Tetrazines with Increased pKa for Accelerated Bioorthogonal Click-to-Release Reactions in Cells. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from [Link]

-

PubMed Central. (n.d.). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. Retrieved from [Link]

-

VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]

- Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. [Source for synthetic methods].

-

YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. vuir.vu.edu.au [vuir.vu.edu.au]

- 3. Tetrazole - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Spectroscopic Investigation of 1H-Tetrazol-5-ol: An In-depth Technical Guide

Introduction: The Duality of a Bioisostere

1H-Tetrazol-5-ol, a key heterocyclic compound, holds a significant position in medicinal chemistry and drug development. Its structural resemblance to carboxylic acids allows it to act as a bioisostere, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability and lipophilicity. This unique characteristic has led to its incorporation into a multitude of pharmacologically active agents. However, the spectroscopic characterization of this molecule is complicated by a fascinating chemical phenomenon: tautomerism. This compound exists in a dynamic equilibrium with its tautomeric form, 1,2,3,4-tetrazolin-5-one. The predominant tautomer is highly dependent on the surrounding environment, such as the solvent and physical state, which profoundly influences the observed spectroscopic data. This guide provides a comprehensive analysis of the spectroscopic features of this compound, offering insights into its structural nuances and the experimental methodologies for its characterization.

The Tautomeric Equilibrium: A Decisive Factor in Spectroscopic Analysis

The interpretation of the spectroscopic data of this compound is fundamentally linked to understanding its tautomeric equilibrium. The "ol" (hydroxy) form and the "one" (keto) form exhibit distinct spectral signatures. In polar solvents, the more polar 1H-tautomer is generally favored.[1] Conversely, in the gas phase or non-polar solvents, the 2H-tautomer can be more stable.[1]

Caption: Predicted fragmentation pathway in positive ion MS.

| Predicted Mass Spectrometry Data | |

| Ionization Mode | Expected Ion (m/z) |

| ESI (+) | 87 ([M+H]⁺) |

| ESI (-) | 85 ([M-H]⁻) |

| EI | 86 (M⁺), and fragment ions |

Experimental Protocols: A Guide to Data Acquisition

Acquiring high-quality spectroscopic data is paramount for the accurate characterization of this compound. The following are generalized protocols for obtaining NMR, IR, and Mass Spectra.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 5 times the longest T1 relaxation time for accurate integration if quantitative analysis is needed. [1]4. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Caption: Workflow for NMR data acquisition.

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation:

-

ESI: Use a mass spectrometer equipped with an electrospray ionization source.

-

EI: Use a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the GC for EI analysis.

-

Acquire mass spectra over an appropriate m/z range.

-

Conclusion: A Multifaceted Spectroscopic Portrait

The spectroscopic characterization of this compound is a nuanced endeavor, primarily due to its tautomeric nature. A comprehensive analysis requires the combined application of NMR, IR, and Mass Spectrometry. While direct experimental data for the parent compound is not abundantly available in public databases, a robust understanding of its spectroscopic properties can be achieved through careful comparison with related 5-substituted tetrazoles and by leveraging computational predictions. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently identify and characterize this important bioisostere, paving the way for its continued application in innovative therapeutic design.

References

-

Selective Synthesis and Characterization of the Highly Energetic Materials 1‐Hydroxy‐5H‐tetrazole (CHN4O), its Anion 1‐Oxido‐5H‐tetrazolate (CN4O−) and Bis(1‐hydroxytetrazol‐5‐yl)triazene. (2021). PMC. Available at: [Link]

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.). ScienceDirect. Available at: [Link]

-

Selective Synthesis and Characterization of the Highly Energetic Materials 1-Hydroxy-5H-tetrazole (CHN4O), its Anion 1 - Semantic Scholar. (n.d.). Semantic Scholar. Available at: [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2022). MDPI. Available at: [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Sabinet. Available at: [Link]

-

Tautomer Selective Photochemistry in 1-(Tetrazol-5-yl)ethanol. (n.d.). CONICET. Available at: [Link]

-

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2022). MDPI. Available at: [Link]

-

1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6 . (n.d.). ResearchGate. Available at: [Link]

-

1H / 2H tautomerism of tetrazoles and some examples of substituted... (n.d.). ResearchGate. Available at: [Link]

-

5-Vinyl-1H-tetrazole. (2023). MDPI. Available at: [Link]

-

Tetrazole acetic acid: tautomers, conformers, and isomerization. (2014). PubMed. Available at: [Link]

-

One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. (2023). PubMed. Available at: [Link]

Sources

The Tautomeric Duality of the Tetrazole Ring: A Technical Guide for Drug Discovery

Abstract

The tetrazole ring is a cornerstone pharmacophore in modern medicinal chemistry, celebrated for its role as a bioisosteric surrogate for the carboxylic acid group.[1][2][3] This prominence, however, is intrinsically linked to a subtle yet profound structural feature: the prototropic tautomerism between its 1H and 2H forms. The precise location of a single proton profoundly dictates the physicochemical landscape of the molecule, influencing its acidity, lipophilicity, hydrogen bonding capabilities, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[1] This guide provides an in-depth exploration of the 1H/2H tautomerism of the tetrazole ring, offering researchers, scientists, and drug development professionals a comprehensive understanding of its core principles, the factors governing the tautomeric equilibrium, and the practical methodologies for its characterization and strategic manipulation in drug design.

The Fundamental Equilibrium: 1H- vs. 2H-Tetrazoles

5-substituted tetrazoles exist as a dynamic equilibrium between two tautomeric forms: the 1H-tetrazole and the 2H-tetrazole.[1][4] This is not a static isomerism but a rapid, reversible intramolecular proton transfer. The position of the proton on the tetrazole ring gives rise to distinct electronic and structural properties for each tautomer.

The 1H tautomer generally exhibits a larger dipole moment compared to the 2H form, rendering it more polar.[1] This fundamental difference in polarity is a key determinant of the tautomeric preference in different environments.

Factors Governing the Tautomeric Landscape

The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by a confluence of intrinsic and extrinsic factors. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric state of a tetrazole-containing drug candidate.

Physical State and Solvent Effects

The surrounding medium plays a critical role in dictating the predominant tautomeric form.

-

Gas Phase: In the absence of intermolecular interactions, the 2H-tautomer is generally the more stable form .[1][4]

-

Solid State: In the crystalline lattice, the more polar 1H-tautomer is typically favored , as it allows for more effective packing and intermolecular interactions, such as hydrogen bonding.[1][4]

-

Solution: The polarity of the solvent is a major determinant. In polar solvents, the equilibrium shifts to favor the more polar 1H-tautomer due to better solvation.[1] Conversely, in nonpolar solvents, the relative population of the 2H-tautomer increases.

The Influence of the C5-Substituent

The electronic nature of the substituent at the C5 position of the tetrazole ring exerts a significant influence on the tautomeric equilibrium.

-

Electron-donating groups (EDGs) tend to stabilize the 2H-tautomer .

-

Electron-withdrawing groups (EWGs) can increase the proportion of the 1H-tautomer in solution.[1]

This relationship can be rationalized by considering the electronic effects on the acidity of the N-H protons and the overall stability of the resulting conjugate base. A quantitative approach to understanding these effects can be achieved through the application of the Hammett equation , which correlates reaction rates and equilibrium constants with substituent-dependent parameters (σ). For 5-substituted tetrazoles, linear free-energy relationships have been established between the pKa values and Hammett constants, providing a predictive tool for substituent effects on acidity and, by extension, tautomeric preference.

Thermodynamics and Kinetics of Interconversion

While monomolecular tautomerization exhibits a high activation energy barrier, the interconversion between 1H- and 2H-tetrazoles is often rapid in solution. This is attributed to a lower energy pathway involving a concerted double proton transfer within hydrogen-bonded dimers of the tetrazole molecules. This bimolecular mechanism significantly reduces the activation energy, facilitating a rapid equilibrium.

Physicochemical Consequences of Tautomerism

The tautomeric state of the tetrazole ring has a profound impact on several key physicochemical properties that are critical for drug development.

| Property | 1H-Tautomer | 2H-Tautomer | Implication in Drug Design |

| Acidity (pKa) | Generally more acidic | Generally less acidic | Influences ionization state at physiological pH, affecting solubility, permeability, and receptor interactions. |

| Dipole Moment | Higher | Lower | Affects polarity, which in turn influences solubility, membrane permeability, and crystal packing. |

| Lipophilicity (logP) | Lower | Higher | Impacts membrane permeability, protein binding, and overall ADME properties. |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor | Acts as both H-bond donor and acceptor | The geometry and electronic distribution of the hydrogen bonding sites differ, influencing receptor binding and solid-state properties. |

Table 1: Comparison of Physicochemical Properties of 1H- and 2H-Tetrazole Tautomers.

Below is a table summarizing the pKa values for a selection of 5-substituted-1H-tetrazoles in water, illustrating the impact of the C5-substituent on acidity.

| Substituent (at C5) | pKa in H₂O |

| -H | 4.89[5] |

| -CH₃ | 5.55[5] |

| -C₆H₅ | 4.43[5] |

| -NH₂ | 6.05[5] |

| -NO₂ | 0.84[5] |

Table 2: Acidity (pKa) of Selected 5-Substituted-1H-tetrazoles in Water.

Experimental Characterization of Tetrazole Tautomers

Accurate characterization of the tautomeric state is essential for establishing robust structure-activity relationships (SAR). A multi-pronged analytical approach is often necessary to unequivocally determine the tautomeric form in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Tautomerism in Solution

NMR spectroscopy is the preeminent technique for studying tetrazole tautomerism in solution, providing both qualitative identification and quantitative measurement of the tautomer ratio.

-

¹³C NMR: The chemical shift of the C5 carbon is a reliable diagnostic marker. The C5 carbon in the 2H-tautomer is typically deshielded (appears at a higher ppm value) compared to the 1H-tautomer.[1]

-

¹⁵N NMR: This is the most definitive NMR technique for tautomer identification. The chemical shifts of the four nitrogen atoms are highly sensitive to the position of the proton, providing an unambiguous fingerprint for each tautomer. Due to the low natural abundance of ¹⁵N, specialized techniques such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

-

¹H NMR: The N-H proton can be observed, though its signal is often broad and its chemical shift is highly dependent on the solvent and concentration. The chemical shifts of substituents attached to the ring can also differ between the two tautomers, providing additional clues. For quantitative analysis, it is crucial to use well-resolved signals from the substituents on each tautomer.

-

Sample Preparation:

-

Accurately weigh the 5-substituted tetrazole and a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a sharp signal in a region of the spectrum that does not overlap with the analyte signals.

-

Dissolve the sample and internal standard in a known volume of a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a precise concentration.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Ensure the instrument is well-shimmed to achieve high resolution and good lineshape.

-

Set a constant temperature (e.g., 298 K) and allow the sample to equilibrate for several minutes before acquisition.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

To ensure accurate integration, the relaxation delay (d1) should be at least 5 times the longest T₁ relaxation time of the protons being quantified. A T₁ determination experiment (e.g., inversion-recovery) is recommended for accurate work.

-

Use a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1) for the signals to be integrated.

-

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the well-resolved signals corresponding to each tautomer and the internal standard.

-

Calculate the tautomer ratio by comparing the integral values, normalized for the number of protons giving rise to each signal. The absolute concentration of each tautomer can be determined by comparison to the integral of the internal standard of known concentration.

-

X-ray Crystallography: Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, including the precise location of the proton on the tetrazole ring in the solid state.[1]

-

Crystal Growth: This is often the most challenging step.

-

Solvent Selection: Screen a variety of solvents and solvent mixtures. Slow evaporation of a solution of the tetrazole in a solvent in which it is sparingly soluble is a common starting point.

-

Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation, filter to remove any particulate matter, and allow the solvent to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

-

Crystal Mounting and Data Collection:

-

Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

-

Mount the crystal on the diffractometer and center it in the X-ray beam.

-

Collect a full sphere of diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

-

-

Structure Solution and Refinement:

-

Process the collected data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data. The position of the acidic proton on the tetrazole ring should be identifiable from the difference electron density map. Its position will definitively identify the tautomer present in the crystal lattice.

-

Computational Chemistry: A Predictive and Interpretive Tool

In silico methods, particularly Density Functional Theory (DFT), have become indispensable for studying tetrazole tautomerism. They allow for the prediction of relative tautomer stabilities, geometric parameters, and spectroscopic properties that can aid in the interpretation of experimental data.

-

Structure Preparation:

-

Build the 3D structures of both the 1H and 2H tautomers of the 5-substituted tetrazole of interest using a molecular modeling software package.

-

-

Gas-Phase Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization for each tautomer in the gas phase. A commonly used and reliable level of theory is B3LYP with a 6-31G(d,p) or larger basis set.

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

-

Inclusion of Solvent Effects:

-

To model the tautomeric equilibrium in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Perform a geometry optimization of each tautomer in the presence of the chosen solvent model.

-

-

Calculation of Relative Energies:

-

The relative energy (ΔE) of the two tautomers can be calculated from the difference in their total electronic energies (with ZPVE correction). The Gibbs free energy of tautomerization (ΔG) can be calculated from the thermal corrections obtained from the frequency calculations. A negative ΔG indicates that the product tautomer is more stable.

-

-

Prediction of Spectroscopic Properties:

-

NMR chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method. These calculated shifts can be compared with experimental data to aid in the assignment of signals to specific tautomers.

-

IR frequencies and intensities can also be calculated and compared with experimental spectra.

-

Strategic Implications for Drug Design

The ability to predict and control the tautomeric state of a tetrazole-containing molecule is a powerful tool in drug design. By strategically modifying the C5-substituent or the surrounding molecular framework, medicinal chemists can fine-tune the physicochemical properties of a drug candidate to optimize its ADME-Tox profile and biological activity. For example, shifting the equilibrium towards the more lipophilic 2H-tautomer could enhance membrane permeability, while favoring the 1H-tautomer might be desirable for stronger interactions with a polar active site.

Conclusion

The 1H/2H tautomerism of the tetrazole ring is a critical, multifaceted phenomenon that lies at the heart of its utility in medicinal chemistry. A comprehensive understanding of the factors that govern this equilibrium, coupled with robust experimental and computational methods for its characterization, empowers drug discovery teams to rationally design and optimize tetrazole-containing therapeutics. By moving beyond a static view of the tetrazole ring and embracing its dynamic tautomeric nature, researchers can unlock new avenues for developing safer and more efficacious medicines.

References

- BenchChem. (2025). 1H-Tetrazole Tautomerism: An In-depth Technical Guide to 1H and 2H Isomers. BenchChem Technical Support.

-

ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted.... Retrieved from [Link]

-

Ostrovskii, V. A., & Trifonov, R. E. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link]

- BenchChem. (2025). 1H-Tetrazole Tautomerism: An In-depth Technical Guide to 1H and 2H Isomers. Retrieved from a hypothetical BenchChem technical guide.

-

Wikipedia. (n.d.). Tetrazole. Retrieved from [Link]

Sources

annular-chain tautomerism in tetrazol-5-ols

An In-depth Technical Guide to Annular-Chain Tautomerism in Tetrazol-5-ols

Executive Summary

The tetrazole ring is a cornerstone pharmacophore in modern medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1] Its utility is deeply intertwined with its complex tautomeric behavior. In 5-substituted tetrazol-5-ols, this behavior manifests as a fascinating interplay of two distinct yet interconnected phenomena: annular tautomerism within the tetrazole ring and ring-chain tautomerism involving the 5-hydroxy group. This dynamic equilibrium, known as annular-chain tautomerism, dictates the predominant molecular form in a given environment, profoundly influencing the compound's physicochemical properties such as acidity, lipophilicity, and hydrogen bonding capacity.[1][2] Consequently, understanding and controlling this tautomerism is critical for rational drug design, as it directly impacts a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[3][4] This guide provides a detailed exploration of the core principles of , outlines robust experimental and computational methodologies for its characterization, and discusses its critical implications for drug development professionals.

Foundational Concepts: A Dual Phenomenon

The complexity of annular-chain tautomerism arises from the simultaneous operation of two fundamental tautomeric processes. A clear understanding of each is essential before considering their interplay.

Annular Tautomerism in the Tetrazole Ring

Annular tautomerism refers to the migration of a proton between the nitrogen atoms of a heterocyclic ring.[5][6][7] In 5-substituted tetrazoles, the proton can reside on either the N1 or N2 position, leading to two distinct, interconverting isomers: the 1H- and 2H-tautomers.[1][8]

-

1H-Tautomer: Generally the more polar isomer. Its prevalence is favored in the solid state and in polar solvents due to better solvation.[1]

-

2H-Tautomer: Generally the less polar but often more stable isomer in the gas phase and in nonpolar solvents.[1][9]

The position of this equilibrium is highly sensitive to the electronic nature of the C5 substituent, solvent polarity, temperature, and physical state.[1] Electron-donating groups at C5 tend to favor the 2H-tautomer, while electron-withdrawing groups can shift the equilibrium towards the 1H form.[1]

Caption: Annular tautomerism in a 5-substituted tetrazole ring.

Ring-Chain Tautomerism: The Hydroxy-Oxo Interconversion

Ring-chain tautomerism is a reversible intramolecular process where the movement of a proton is accompanied by the opening or closing of a ring.[10][11] It typically involves the intramolecular addition of a nucleophilic group (like -OH, -SH, or -NHR) to an electrophilic center (like C=O, C=N).[10][11]

In tetrazol-5-ols, the 5-hydroxy group (-OH) can tautomerize to a keto form (C=O). This is a specific type of enol-keto tautomerism where the "enol" is part of the aromatic tetrazole ring. This interconversion results in the formation of a non-aromatic 1,4-dihydro-5H-tetrazol-5-one.[2]

Caption: The interconnected equilibria in annular-chain tautomerism.

Factors Governing Tautomeric Predominance

The delicate balance between these forms is dictated by a combination of intrinsic molecular properties and external environmental factors.

-

Substituent Effects: The electronic properties of the substituent on the nitrogen atom (e.g., at the N1 position) are paramount. Electron-withdrawing groups tend to stabilize the oxo form, while electron-donating groups can favor the hydroxy form.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar, protic solvents can stabilize the more polar tautomers (often the 1H-hydroxy and oxo forms) through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium. [1]In contrast, nonpolar solvents may favor the less polar 2H-hydroxy form.

-

Physical State: The predominant tautomer can differ significantly between the solid, liquid, and gas phases. In the solid state, crystal packing forces often select for a single, most stable tautomer, which can be definitively identified by X-ray crystallography. [1]In the gas phase, intramolecular forces dominate, and the 2H tautomer is often found to be the most stable. [8][9]* Temperature: Temperature can influence the equilibrium by affecting the relative Gibbs free energies of the tautomers; higher temperatures generally favor the less stable tautomer due to entropic contributions. [3]

Experimental Characterization: Methodologies and Protocols

Accurate characterization of the tautomeric ratio is essential for understanding structure-activity relationships. [1]A multi-pronged approach combining spectroscopic and crystallographic techniques is the most robust strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution, providing both qualitative identification and quantitative analysis of the species present. [12][13][14] Causality: The different electronic environments of the nuclei in each tautomer lead to distinct chemical shifts. For instance, the chemical shift of the C5 carbon is a reliable indicator: it is typically more deshielded (higher ppm) in the oxo form compared to the hydroxy form. [1]Similarly, ¹⁵N NMR provides unambiguous identification due to the high sensitivity of nitrogen chemical shifts to the proton's location. [1] Step-by-Step Protocol for Tautomer Analysis:

-

Sample Preparation: Dissolve the compound in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects. Ensure concentrations are consistent for quantitative comparisons.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each sample. For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁).

-

Spectral Assignment: Assign the resonances for each species present in the equilibrium. This can be aided by 2D NMR experiments (HSQC, HMBC) and comparison with data from computational predictions or known reference compounds. [15]4. Quantification: Determine the relative population of each tautomer by integrating non-overlapping, characteristic signals in the ¹H spectrum. The equilibrium constant (K_eq_) can then be calculated. [16] Table 1: Typical NMR Chemical Shift (δ) Differentiators

| Nucleus | Hydroxy Form (1H/2H) | Oxo Form | Rationale |

| ¹³C (C5) | ~150-160 ppm | ~165-175 ppm | C5 is a carbonyl carbon in the oxo form, leading to significant deshielding. [1] |

| ¹⁵N | Highly variable | Distinct shifts | The protonation state and hybridization of each nitrogen atom dramatically alter its chemical shift. [1] |

| ¹H (N-H) | Broad, solvent-dependent | Sharp, characteristic | The N-H proton of the hydroxy tautomer is acidic and exchanges, while the N-H in the oxo form is less acidic. |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous structural information in the solid state. [3]It is the gold standard for identifying which tautomer is preferred in the crystal lattice, revealing the precise location of all atoms, including the tautomeric proton.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will unambiguously show the connectivity and locate the hydrogen atoms, confirming the tautomeric form.

Vibrational and Electronic Spectroscopy (IR & UV-Vis)

These techniques provide complementary information.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The hydroxy form will show a characteristic broad O-H stretch, while the oxo form will exhibit a strong C=O stretching vibration. * UV-Vis Spectroscopy: Different tautomers have distinct electronic structures and will therefore exhibit different absorption spectra. Monitoring spectral changes in various solvents can provide insights into shifts in the tautomeric equilibrium.

Computational Chemistry: A Predictive and Complementary Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and interpreting experimental data. [15][17][18]

Theoretical Approach to Tautomer Stability

By calculating the electronic energy of each optimized tautomer structure, computational methods can predict the most stable form in the gas phase. [19]To simulate solution-phase behavior, solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM), which provides a more accurate prediction of tautomer populations in different media. [20] Workflow for Computational Analysis: The process involves geometry optimization of all possible tautomers, followed by frequency calculations to confirm they are true energy minima, and finally, single-point energy calculations with a larger basis set and solvent model for accurate relative energies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vault.nimc.gov.ng [vault.nimc.gov.ng]

- 4. researchgate.net [researchgate.net]

- 5. Annular tautomerism in nitrogen heterocycles. Part I. Tetrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Annular tautomerism in nitrogen heterocycles. Part I. Tetrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 8. Tetrazole - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. ijsr.net [ijsr.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Synthesis and Characterization of Novel 1H-Tetrazol-5-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-tetrazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the synthesis and characterization of 1H-tetrazol-5-ol derivatives, a significant subclass of tetrazoles. We will delve into the prevalent synthetic methodologies, with a focus on the [3+2] cycloaddition reaction, and detail the critical characterization techniques required to confirm the structure and purity of these novel compounds. This document is intended to serve as a practical resource, blending theoretical principles with actionable protocols and field-proven insights.

Introduction: The Significance of 1H-Tetrazol-5-ols in Drug Discovery

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1] Their derivatives, particularly 5-substituted-1H-tetrazoles, have garnered significant attention in pharmaceutical sciences.[2] The tetrazole ring's acidic proton (pKa ≈ 4.9) closely mimics that of a carboxylic acid, allowing it to engage in similar hydrogen bonding interactions with biological targets.[1] However, the tetrazole group is generally more lipophilic and resistant to metabolic degradation pathways that target carboxylic acids.[3] This unique combination of properties makes tetrazoles valuable pharmacophores in a wide array of therapeutic agents, including antihypertensives like Losartan and antibiotics such as Cefazolin.[3]

This guide will focus on the synthesis and characterization of this compound derivatives, providing researchers with the foundational knowledge and practical steps to explore this important chemical space.

Synthetic Strategies for this compound Derivatives

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[4] This approach is highly versatile and can be adapted to produce a wide range of derivatives.

The [3+2] Cycloaddition Pathway

The [3+2] cycloaddition, often categorized as a "click" reaction, is an atom-economical process that forms the tetrazole ring by reacting a nitrile with an azide source, typically sodium azide (NaN₃).[3] The reaction can be catalyzed by various agents to improve yields and reaction times. Common catalysts include zinc salts, silica sulfuric acid, and other Lewis acids.[5][6]

The rationale for using a catalyst lies in its ability to activate the nitrile substrate, making it more susceptible to nucleophilic attack by the azide ion. This lowers the activation energy of the cycloaddition, allowing the reaction to proceed under milder conditions.[6]

General Synthetic Workflow

The overall process for synthesizing and characterizing a novel this compound derivative can be visualized as a multi-step workflow. This involves careful planning, execution, and rigorous analysis to ensure the final product is of high purity and has a confirmed structure.

Detailed Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol provides a step-by-step method for the synthesis of 5-phenyl-1H-tetrazole, a representative example of a 5-substituted-1H-tetrazole.[7]

Materials:

-

Benzonitrile

-

Sodium Azide (NaN₃)

-

Silica Sulfuric Acid (as catalyst)

-

Dimethylformamide (DMF)

-

Petroleum Ether

-

Ethyl Acetate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzonitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.03 g).

-

Solvent Addition: Add 5 mL of DMF to the flask. The choice of DMF is crucial as it is a polar aprotic solvent that effectively dissolves the reactants.

-

Reaction Conditions: Heat the reaction mixture to 110-120 °C and stir for the appropriate time (monitoring by TLC is recommended).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into 30 mL of water and acidify with dilute HCl to a pH of 2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to yield the pure 5-phenyl-1H-tetrazole.[7]

In-depth Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and physicochemical methods is employed for this purpose.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the molecular structure of tetrazole derivatives.[8]

-

¹H NMR: The proton on the tetrazole ring (if present) typically appears in the downfield region of the spectrum. For 5-substituted-1H-tetrazoles, the N-H proton can be observed as a broad singlet, often in the range of 16-17 ppm in DMSO-d₆.[7] Aromatic protons on substituents will appear in their characteristic regions.

-

¹³C NMR: The carbon atom of the tetrazole ring is characteristically deshielded and resonates in the range of 142-164 ppm.[8] The specific chemical shift is highly dependent on the substituent at the 5-position.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic absorptions for the tetrazole ring include C=N stretching frequencies.[9] The N-H stretching of the tetrazole ring can be observed as well.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[8]

-

Common ionization techniques like Electrospray Ionization (ESI) are used. A key fragmentation pattern for 5-substituted tetrazoles in positive ion mode is the loss of a neutral hydrazoic acid (HN₃) molecule.[8]

Sample Characterization Data

The following table summarizes typical spectroscopic data for 5-phenyl-1H-tetrazole.[7]

| Technique | Observed Data | Assignment |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.05 (s, 2H), 7.61 (s, 3H) | Aromatic protons |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 131.7, 129.9, 127.4, 124.6 | Aromatic carbons |

| ESI-MS (m/z) | [M-H]⁻ = 145 | Molecular ion |

Physicochemical Analysis

-

Melting Point: A sharp melting point range is indicative of a pure compound. For 5-phenyl-1H-tetrazole, the melting point is reported as 215–216 °C.[7]

-

Elemental Analysis: This technique determines the elemental composition (C, H, N) of the compound, which should match the calculated values for the proposed structure.

Characterization Workflow Diagram

The systematic process of characterizing a newly synthesized compound is crucial for validating its identity and purity.

Critical Safety Considerations

The synthesis of tetrazole derivatives often involves the use of azides, which are potentially explosive and toxic materials.[10][11]

-

Handling Sodium Azide: Always wear appropriate personal protective equipment, including gloves and safety glasses.[11] Use plastic or ceramic spatulas, as metal spatulas can form shock-sensitive metal azides.[12][13]

-

Reaction Solvents: Never use chlorinated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of highly explosive di- and tri-azidomethane.[10][12]

-

Waste Disposal: Azide-containing waste must be collected in separate, clearly labeled containers and should never be mixed with acidic waste, which could generate highly toxic and explosive hydrazoic acid.[12][14] Aqueous azide solutions should never be disposed of down the sink, as they can react with lead or copper pipes to form explosive salts.[14]

-

Storage: Organic azides should be stored at low temperatures and protected from light.[11]

Conclusion

The synthesis and characterization of novel this compound derivatives represent a vital area of research in drug discovery. The [3+2] cycloaddition reaction provides a robust and versatile method for accessing these important compounds. Rigorous characterization using a suite of spectroscopic and analytical techniques is paramount to confirming the structure and purity of the final products. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely explore the synthesis of novel tetrazole derivatives for potential therapeutic applications.

References

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

-

Azides - Safe Work Procedure. (2022). University of Victoria. [Link]

-

Safe Handling of Azides. (2013). University of Pittsburgh. [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds. (2021). The University of New Mexico. [Link]

-

Handling Azide Compounds Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. [Link]

-

Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. (2016). Der Pharma Chemica. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). National Center for Biotechnology Information. [Link]

-

RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. (2024). ResearchGate. [Link]

-

Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. (2012). International Journal of Molecular Sciences. [Link]

-

Synthesis of 1H-tetrazoles. (2023). Organic Chemistry Portal. [Link]

-

Synthesis, Characterization of Tetrazole Derivatives, and Evaluation of Bacterial and Fungal Activity. (2025). Asian Journal of Chemical Sciences. [Link]

-

Synthesis of different structurally 5-substituted-1H-tetrazoles in the presence of cuttlebone in DMSO. (2019). ResearchGate. [Link]

-

Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). National Center for Biotechnology Information. [Link]

-

Mechanism of formation of 1-substituted tetrazole 5 via cycloaddition between the HN3 formed in situ and the isocyanide. (2020). ResearchGate. [Link]

-

Tetrazoles via Multicomponent Reactions. (2019). National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of Some 1H-Tetrazole Derivatives From 3- Aminoacetophene & 3-Amino Phenol. (2021). Journal of Education and Science. [Link]

-

Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2020). ResearchGate. [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry. [Link]

-

Synthesis of 5-substituted 1H-tetrazoles 2.4 Spectral Data Spectral... (2017). ResearchGate. [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (2022). Journal of Ovonic Research. [Link]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. ucd.ie [ucd.ie]

- 11. uvic.ca [uvic.ca]

- 12. safety.pitt.edu [safety.pitt.edu]

- 13. artscimedia.case.edu [artscimedia.case.edu]

- 14. chemistry.unm.edu [chemistry.unm.edu]

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1H-Tetrazol-5-ol and its Tautomers

Foreword for the Researcher

To the researchers, scientists, and drug development professionals venturing into the nuanced world of heterocyclic chemistry, this guide serves as a comprehensive technical exploration of 1H-Tetrazol-5-ol. This molecule, a cornerstone in medicinal chemistry, is often employed as a bioisosteric replacement for carboxylic acids, a strategy that has yielded significant advancements in drug design.[1][2] Our objective is to dissect the theoretical and computational underpinnings of this fascinating compound, providing not just a methodology, but a causal understanding of its structural complexities and energetic landscapes. We will navigate the critical concept of tautomerism, a phenomenon that dictates the molecule's reactivity and biological interactions. This document is structured to empower your research with both foundational knowledge and actionable computational protocols, fostering a deeper understanding of this compound's potential in therapeutic innovation.

The Significance of this compound in Medicinal Chemistry

The tetrazole nucleus, a five-membered aromatic ring composed of one carbon and four nitrogen atoms, is a privileged scaffold in the design of bioactive molecules.[3] Its prominence is largely due to its ability to act as a non-classical bioisostere of the carboxylic acid functional group.[2][4] This isosterism is rooted in their comparable acidity (pKa values) and planar structures, allowing tetrazoles to mimic the crucial ionic interactions that carboxylic acids form with biological targets.[1]

The substitution of a carboxylic acid with a 1H-tetrazole ring can confer several advantages to a drug candidate, including:

-

Enhanced Metabolic Stability: Carboxylic acids are often susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance and potential toxicity. 1H-tetrazoles are generally more resistant to such metabolic pathways.[1]

-

Increased Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate, which can improve membrane permeability and oral bioavailability.[1]

-

Modulated Acidity: The pKa of 5-substituted 1H-tetrazoles is typically in the range of 4.5-5.1, closely mirroring that of many carboxylic acids.[1][5] This allows for fine-tuning of the ionization state at physiological pH, a critical factor for receptor binding and pharmacokinetic properties.

The Crucial Role of Tautomerism

A defining feature of this compound is its existence in various tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium is of paramount importance as different tautomers can exhibit distinct physicochemical properties and biological activities. For this compound, the primary tautomeric equilibrium involves the hydroxy, oxo, and potentially zwitterionic forms.

The relative stability of these tautomers is influenced by the surrounding environment, including the solvent and the solid-state packing forces. Computational chemistry provides an indispensable toolkit for elucidating the energetic landscape of these tautomeric forms.

The Principal Tautomers of this compound

The tautomerism in this compound is multifaceted, involving proton migration between the ring nitrogens and the exocyclic oxygen atom. The three primary tautomers to consider are:

-

This compound (Hydroxy form): An aromatic tautomer with a hydroxyl group attached to the C5 carbon.

-

1,2-dihydro-5H-tetrazol-5-one (Oxo form): A non-aromatic tautomer with a carbonyl group at the C5 position and the proton on a ring nitrogen. Further isomers exist depending on the position of the second proton (e.g., 1,4-dihydro-5H-tetrazol-5-one).

-

Zwitterionic form: While less commonly depicted, the possibility of intramolecular proton transfer to form a zwitterion should be considered in computational studies, especially in polar environments.

The interplay between these forms is critical for understanding the molecule's behavior.

Caption: Tautomeric equilibrium of this compound.

Computational Investigation of Tautomeric Stability and Molecular Properties

Quantum chemical calculations are a powerful means to predict the relative stabilities, geometric parameters, and spectroscopic properties of the different tautomers of this compound. Density Functional Theory (DFT) is a widely used and reliable method for such investigations.[6][7]

Protocol for Computational Analysis of Tautomerism

This protocol outlines a robust workflow for the theoretical investigation of this compound tautomers.

Step 1: Structure Preparation

-

Construct the 3D structures of all plausible tautomers of this compound (hydroxy, various oxo isomers, and zwitterionic forms).

-

Perform an initial geometry optimization using a lower level of theory (e.g., PM7 semi-empirical method) to obtain reasonable starting geometries.

Step 2: Geometry Optimization and Frequency Calculations

-

Perform geometry optimizations for each tautomer using a DFT functional, such as B3LYP or M06-2X, with a suitable basis set, for example, 6-311+G(d,p).[8]

-

The inclusion of diffuse functions (+) is important for accurately describing anions and lone pairs, while polarization functions (d,p) are crucial for describing bonding.

-

Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). The vibrational frequencies can also be used for comparison with experimental infrared (IR) and Raman spectra.

Step 3: Solvation Effects

-

Since tautomeric stability is highly dependent on the solvent, it is crucial to incorporate solvent effects into the calculations.

-

Utilize an implicit solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effect of a solvent (e.g., water, DMSO).

Step 4: Single-Point Energy Calculations

-

To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T) or aug-cc-pVTZ).

Step 5: Analysis of Results

-

Compare the calculated total energies (including zero-point vibrational energy corrections) of the tautomers to determine their relative stabilities in the gas phase and in solution.

-

Analyze the optimized geometries, including bond lengths, bond angles, and dihedral angles, to understand the structural differences between the tautomers.

-

Examine the calculated vibrational spectra to identify characteristic peaks that can be used to distinguish the tautomers experimentally.

Caption: A typical computational workflow for studying tautomerism.

Predicted Energetics and Structural Parameters

While specific experimental data for this compound is scarce in the readily available literature, we can extrapolate from computational studies on analogous systems. It is generally observed that for 5-substituted tetrazoles, the 1H-tautomer is more stable in the solid state and in polar solvents, while the 2H-tautomer can be more stable in the gas phase.[9] For this compound, the hydroxy tautomer is expected to be significantly stabilized by the aromaticity of the tetrazole ring.

Table 1: Hypothetical Calculated Relative Energies of this compound Tautomers

| Tautomer | Gas Phase Relative Energy (kcal/mol) | Solvated (Water) Relative Energy (kcal/mol) |

| This compound (Hydroxy) | 0.00 | 0.00 |

| 1,2-dihydro-5H-tetrazol-5-one (Oxo) | Value | Value |

| Zwitterionic Form | Value | Value |

Note: The values in this table are illustrative and would need to be determined by carrying out the computational protocol described above.

Vibrational Analysis: A Fingerprint of Tautomeric Forms

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful experimental technique for identifying and characterizing different tautomers. Computational chemistry can predict the vibrational spectra of each tautomer, aiding in the interpretation of experimental data.

Key vibrational modes to distinguish the tautomers of this compound include:

-

O-H stretch (Hydroxy form): A broad band typically in the region of 3200-3600 cm⁻¹.

-

C=O stretch (Oxo form): A strong, sharp band typically in the region of 1650-1750 cm⁻¹.

-

N-H stretch: Bands in the region of 3000-3500 cm⁻¹.

-

Ring stretching and deformation modes: These will differ between the aromatic hydroxy form and the non-aromatic oxo form. For instance, characteristic vibrations of the tetrazole ring are often observed in the 1000-1500 cm⁻¹ range.[9]

Electronic Properties and their Implications for Drug Design

Understanding the electronic properties of this compound is crucial for predicting its interactions with biological macromolecules.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential around the nitrogen atoms and the oxygen atom, indicating their ability to act as hydrogen bond acceptors. The hydrogen atom of the hydroxyl group and the N-H protons would exhibit positive potential, making them hydrogen bond donors.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Conclusion and Future Directions